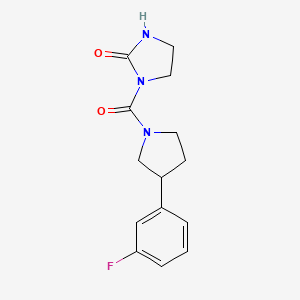
1-(3-(3-Fluorophenyl)pyrrolidine-1-carbonyl)imidazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "1-(3-(3-Fluorophenyl)pyrrolidine-1-carbonyl)imidazolidin-2-one" is a derivative of imidazolidin-2-one, which is a chemical structure of interest in various fields of medicinal chemistry. Imidazolidin-2-one derivatives have been explored for their potential as anti-Alzheimer's agents, fluorescent probes, and enzyme inhibitors, among other applications .
Synthesis Analysis
The synthesis of imidazolidin-2-one derivatives often involves multi-step reactions, including cyclization, alkylation, and condensation processes. For instance, the synthesis of related compounds has been reported through one-pot reactions, such as the reaction of β-lactam carbenes with isonitriles followed by acidic hydrolysis , or through sequential coupling and reductive annulation methods . These synthetic routes are designed to introduce various functional groups that can modulate the biological activity of the final compounds.
Molecular Structure Analysis
The molecular structure of imidazolidin-2-one derivatives is characterized by a bicyclic system with a bridgehead nitrogen atom. This scaffold is known for its stability and is widely used in the development of compounds with diverse pharmacological properties . The presence of substituents, such as the 3-fluorophenyl group, can influence the binding interactions with biological targets and thus the overall activity of the compound.
Chemical Reactions Analysis
Imidazolidin-2-one derivatives can participate in various chemical reactions, which are essential for their functionalization and for the exploration of their biological activities. For example, the reaction of imidazopyridines with N-tosylhydrazones and subsequent reductive annulation has been used to create pyrrolo-imidazo[1,2-a]pyridine scaffolds . Additionally, the reactivity of these compounds towards different reagents can lead to the formation of novel drug-like inhibitors, as seen with the synthesis of Mycobacterium tuberculosis glutamine synthetase inhibitors .
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazolidin-2-one derivatives, such as solubility, photophysical features, and bioisosteric relationships, are crucial for their application as therapeutic agents or probes. For instance, the solvatochromic behavior of imidazo[1,5-a]pyridine-based fluorophores indicates their potential as membrane probes . The bioisosteric replacement of imidazopyrimidine with 8-fluoroimidazopyridine in GABA(A) receptor modulators demonstrates the importance of physicochemical mimicry in drug design .
Aplicaciones Científicas De Investigación
Subheading Inhibition of p38 MAP Kinase
Tri- and tetra-substituted imidazole scaffolds, akin to 1-(3-(3-Fluorophenyl)pyrrolidine-1-carbonyl)imidazolidin-2-one, are recognized as selective inhibitors of p38 MAP kinase, a key player in the release of pro-inflammatory cytokines. These inhibitors are particularly notable for their selective binding to the ATP pocket, offering superior selectivity and potency compared to reference compounds like SB203580. The substituted pyridine ring in these structures demonstrates strong binding, contributing significantly to the inhibitory activity against p38 over other kinases (Scior et al., 2011).
Structural Diversity and Biological Activity
Subheading Pyrrolidine in Drug Discovery
Pyrrolidine, a core structure in 1-(3-(3-Fluorophenyl)pyrrolidine-1-carbonyl)imidazolidin-2-one, is extensively utilized in medicinal chemistry for its versatility. This structure is preferred due to its ability to efficiently navigate the pharmacophore space, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to its non-planarity, a phenomenon known as “pseudorotation”. Pyrrolidine and its derivatives, including pyrrolizines and prolinol, exhibit a wide spectrum of biological activities, further influenced by the stereoisomers and spatial orientation of substituents, impacting their binding to enantioselective proteins (Li Petri et al., 2021).
Targeted Therapeutic Interventions
Subheading Dipeptidyl Peptidase IV (DPP IV) Inhibitors
Compounds related to 1-(3-(3-Fluorophenyl)pyrrolidine-1-carbonyl)imidazolidin-2-one have been explored as DPP IV inhibitors, with a focus on optimizing selectivity and inhibitory activity for the treatment of type 2 diabetes mellitus (T2DM). The ideal inhibitor aims to suppress the degradation of incretin molecules without adversely affecting the protease's action on other substrates or its interaction with other proteins, thus maintaining a balance between efficacy and safety (Mendieta et al., 2011).
Direcciones Futuras
The future directions of “1-(3-(3-Fluorophenyl)pyrrolidine-1-carbonyl)imidazolidin-2-one” could involve further exploration of its biological activities and potential therapeutic applications. The pyrrolidine ring is a versatile scaffold for designing and developing novel biologically active compounds and drug candidates .
Propiedades
IUPAC Name |
1-[3-(3-fluorophenyl)pyrrolidine-1-carbonyl]imidazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3O2/c15-12-3-1-2-10(8-12)11-4-6-17(9-11)14(20)18-7-5-16-13(18)19/h1-3,8,11H,4-7,9H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOIGAYVZKGFENZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC(=CC=C2)F)C(=O)N3CCNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(3-Fluorophenyl)pyrrolidine-1-carbonyl)imidazolidin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


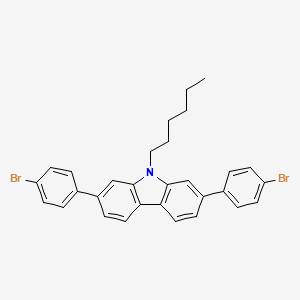
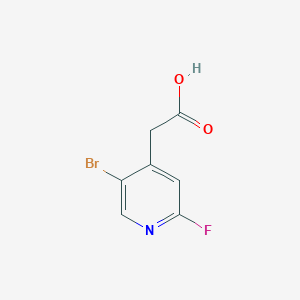
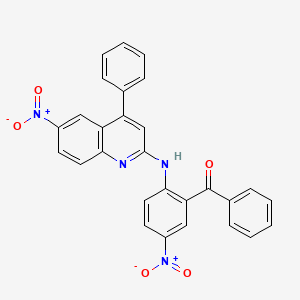
![{[(4-Methoxyphenyl)methyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate](/img/structure/B2505376.png)
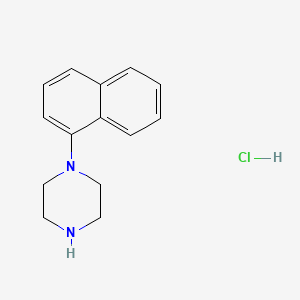
![2-(8-oxo-7-tosyl-[1,3]dioxolo[4,5-g]quinolin-5(8H)-yl)-N-phenylacetamide](/img/structure/B2505378.png)
![2-chloro-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)nicotinamide](/img/structure/B2505381.png)
![6-oxo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1,4,5,6-tetrahydropyridazine-3-carboxamide](/img/structure/B2505382.png)
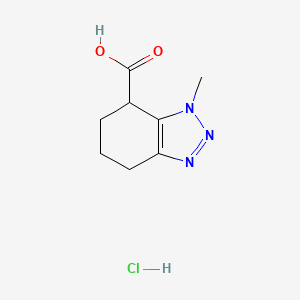

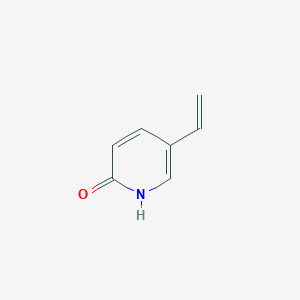
![4-({[3-(tert-butyl)-4-phenyl-1,3-thiazol-2(3H)-yliden]amino}methyl)-1-methylpyridinium iodide](/img/structure/B2505388.png)